1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole
CAS No.: 957513-38-1
Cat. No.: VC21372584
Molecular Formula: C11H11FN2O2S
Molecular Weight: 254.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957513-38-1 |
|---|---|
| Molecular Formula | C11H11FN2O2S |
| Molecular Weight | 254.28g/mol |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-9(2)13-14/h3-7H,1-2H3 |
| Standard InChI Key | XUWYUEFQIIILAQ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
| Canonical SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
Introduction
| Property | Value |
|---|---|
| CAS Number | 957513-38-1 |
| Molecular Formula | C11H11FN2O2S |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole |
| Standard InChIKey | XUWYUEFQIIILAQ-UHFFFAOYSA-N |
| SMILES Notation | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
Structure and Identification
The structure of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole consists of three main components: a 3-methylpyrazole ring, a sulfonyl group, and a 4-fluoro-3-methylphenyl moiety. The IUPAC name is 1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole, and it can be represented in various notations as shown in Table 1. This specific arrangement of substituents gives the molecule unique electronic and steric properties that may influence its biological activity.
The pyrazole ring in the compound is substituted with a methyl group at the 3-position, which can affect the electronic distribution within the heterocycle. The sulfonyl group (SO2) connects the pyrazole ring to the phenyl ring, forming a sulfonamide linkage. The sulfonyl group, being strongly electron-withdrawing, can influence the electron density of both the pyrazole and phenyl rings, potentially affecting reactivity and binding interactions with biological targets.
The phenyl ring bears a fluoro substituent at the 4-position and a methyl group at the 3-position. The fluorine atom, with its high electronegativity, further contributes to the electronic characteristics of the molecule . Fluorinated aromatics often display enhanced metabolic stability compared to their non-fluorinated counterparts, as the carbon-fluorine bond is particularly resistant to metabolic oxidation. Additionally, fluorine substitution can influence the lipophilicity and membrane permeability of a compound, important considerations in drug design.
The Standard InChI representation (InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-9(2)13-14/h3-7H,1-2H3) provides a unique identifier for the compound, encoding its structural features in a standardized format. The InChIKey (XUWYUEFQIIILAQ-UHFFFAOYSA-N) serves as a condensed digital representation that facilitates database searching and identification.
Potential Applications:
The diverse potential biological activities of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole suggest several possible applications:
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Pharmaceutical research: As a lead compound for drug discovery, particularly in the development of antimicrobial, anti-inflammatory, or analgesic agents.
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Chemical biology: As a tool compound for studying biological pathways or protein-ligand interactions.
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Material science: Pyrazole derivatives have applications in the development of functional materials, including dyes and polymers.
Comparative Analysis with Similar Compounds
To understand the unique aspects of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole, it's valuable to compare it with related compounds identified in the search results. This comparative analysis can provide insights into structure-activity relationships and guide future research directions.
Table 3: Comparison of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole with Related Compounds
Comparison with 3-methylpyrazole (from search result ):
3-Methylpyrazole represents a simpler structural component of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole, lacking the sulfonyl and phenyl groups. The addition of these groups significantly alters the electronic and steric properties of the molecule. The sulfonyl group, being strongly electron-withdrawing, would influence the electron density of the pyrazole ring, potentially affecting its reactivity and binding interactions. The phenyl group introduces additional steric bulk and potential for hydrophobic interactions, which could enhance binding to certain biological targets.
Comparison with 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (from search result):
This compound represents a more complex structure compared to 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole, featuring additional functional groups including a piperazine ring and a carboxamide group. Interestingly, it contains the 4-fluoro-3-methylphenyl moiety, suggesting potential similarities in binding interactions. The increased molecular complexity might confer greater selectivity for specific biological targets but could also present challenges in terms of synthetic accessibility and physicochemical properties.
Structure-Activity Relationships:
The specific combination of a 3-methylpyrazole, a sulfonyl linker, and a 4-fluoro-3-methylphenyl group in 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole might offer a unique balance of electronic, steric, and lipophilic properties that could translate to distinct biological activities compared to structurally related compounds. The position and nature of substituents on both the pyrazole and phenyl rings would likely influence binding to specific biological targets, potentially affecting potency and selectivity.
Future Research Directions
Based on the structural features and potential activities of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole, several promising avenues for future research emerge. These directions could enhance our understanding of the compound's properties and potential applications.
Structural Modifications:
The basic scaffold of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole offers numerous opportunities for structural modification to explore structure-activity relationships:
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Variation of the substituents on the pyrazole ring: Replacing the methyl group with other alkyl or functional groups, or introducing additional substituents at different positions of the pyrazole ring, could modulate electronic properties and binding interactions.
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Modification of the sulfonamide linkage: Exploring isosteric replacements of the sulfonyl group or introducing spacers between the pyrazole and sulfonyl groups might affect flexibility and binding orientation.
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Exploration of different substituents on the phenyl ring: Varying the position of the fluorine atom, replacing it with other halogens or functional groups, or altering the position and nature of the methyl substituent could fine-tune lipophilicity or binding interactions.
Biological Evaluation:
Comprehensive biological assessment of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole would provide valuable insights into its potential therapeutic applications:
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Screening against a panel of microbial strains to assess antimicrobial activity, given the historical significance of sulfonamides as antibacterial agents.
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Investigation of anti-inflammatory, analgesic, or antithrombotic properties in appropriate models, based on the known activities of pyrazole derivatives .
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Evaluation of specific enzyme inhibition, such as cyclooxygenase, carbonic anhydrase, or kinases, which a
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